(4Z)-7-methyl-12-(propan-2-yl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one
Description
The compound "(4Z)-7-methyl-12-(propan-2-yl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one" is a structurally complex tricyclic molecule characterized by:
- A fused 3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶] core, integrating oxygen and nitrogen heteroatoms.
- A (4Z)-configuration at the methylidene group, which influences stereochemical interactions.
- A propan-2-yl (isopropyl) group at position 12, contributing to steric bulk and hydrophobicity.
A structurally related compound, 11-hydroxy-11-methyl-4-(propan-2-ylidene)-3,12-dioxatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one (FDB019218), shares the tricyclic backbone but differs in substituents (e.g., hydroxyl vs. methyl groups), highlighting the structural diversity within this class .
Properties
IUPAC Name |
(2Z)-4-methyl-8-propan-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-13(2)25-11-16-17(30-12-25)7-14(3)21-22(26)18(31-23(16)21)8-15-9-19(27-4)24(29-6)20(10-15)28-5/h7-10,13H,11-12H2,1-6H3/b18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQXFYLTURESJN-LSCVHKIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(CO2)C(C)C)C3=C1C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CN(CO2)C(C)C)C3=C1C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z)-7-methyl-12-(propan-2-yl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),7-trien-5-one is a complex organic molecule with potential biological activities that merit detailed investigation. This article compiles existing research findings, case studies, and data tables to elucidate its biological properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antitumor and antimicrobial properties. The following sections summarize key findings from the literature.
Antitumor Activity
Studies have shown that derivatives of compounds similar to this compound display significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been found to inhibit tubulin polymerization at the colchicine binding site, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens:
| Pathogen Type | Activity |
|---|---|
| Bacteria | Effective against Gram-positive and Gram-negative strains |
| Fungi | Inhibitory effects observed in common fungal pathogens |
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Case Study 1 : A study on a related trimethoxyphenyl derivative revealed potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM.
- Case Study 2 : Research indicated that a structurally similar compound exhibited significant inhibition of Staphylococcus aureus growth, suggesting potential as a therapeutic agent against resistant bacterial strains.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations: Oxygen vs. Sulfur
Compounds with dithia-azatetracyclo frameworks, such as 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) and its hydroxyl analog (IIj), replace oxygen atoms with sulfur. Key differences include:
- Electronic properties : Sulfur’s lower electronegativity reduces hydrogen-bonding capacity compared to oxygen.
- Solubility : Thia analogs are generally more lipophilic, impacting bioavailability.
- Reactivity : Sulfur-containing rings may exhibit enhanced radical scavenging or metal-binding activity .
Substituent Modifications
- FDB019218: This analog substitutes the trimethoxyphenyl group with a propan-2-ylidene moiety and introduces a hydroxyl group at position 11.
- IIi and IIj : The 4-methoxyphenyl or 4-hydroxyphenyl groups in these compounds contrast with the trimethoxyphenyl group in the target compound, affecting electronic distribution and steric interactions .
Data Table: Structural and Functional Comparison
Methodological Insights: Identifying Similar Compounds
- PubChem Databases: The Compound database (CIDs) provides non-redundant structural data, enabling identification of analogs through standardization workflows .
- Tanimoto Similarity : This metric quantifies structural overlap using molecular fingerprints, aiding in prioritization of candidates for further study .
- Virtual Screening : Libraries like PubChem’s 187,419-compound dataset facilitate large-scale similarity searches for functional analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
